2,4-Dichloropentane
Description
Properties
IUPAC Name |
2,4-dichloropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-4(6)3-5(2)7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGOBGYJRRKFEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870716 | |
| Record name | 2,4-Dichloropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-67-2 | |
| Record name | Pentane, 2,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichloropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Optimization
Studies show that radical chlorination of pentane under UV light with controlled chlorine feed rates yields this compound selectively when temperature and reaction time are optimized.
The alternative chlorination of 2,4-dihydroxypentane offers improved regioselectivity and stereochemical control, though it requires additional synthetic steps.
Analytical Characterization
Gas Chromatography (GC): Essential for quantifying product distribution and purity.
Infrared Spectroscopy (IR): Characteristic C–Cl stretching vibrations near 625 cm⁻¹ confirm chlorination.
Elemental Analysis: Confirms chlorine content consistent with the molecular formula (calculated ~50.3% Cl).
Refractive Index: Typical values around nD²⁰ = 1.4360, used for purity verification.
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR provide detailed structural information and confirm substitution pattern.
Pyrolysis and Thermal Stability
- Thermal decomposition studies under inert atmosphere (e.g., nitrogen) monitored by IR spectroscopy reveal the stability of the C–Cl bonds and decomposition pathways, important for safe handling and storage.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Radical Chlorination | Pentane | Cl2, UV light, 10–80 °C | Simple, direct | Requires careful control for selectivity; mixture of isomers |
| Chlorination of Dihydroxypentane | 2,4-Dihydroxypentane | Chlorinating agents, Raney Ni catalyst for precursor | High regio- and stereoselectivity | Multi-step synthesis, more complex |
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloropentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: Under strong basic conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium amide (NaNH2) in liquid ammonia are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Elimination: Alkenes such as 2-chloropent-2-ene or pent-2-ene.
Oxidation: Products may include chlorinated alcohols or ketones.
Reduction: The primary product is pentane.
Scientific Research Applications
2,4-Dichloropentane, a chlorinated alkane, has been investigated for its conformational structures and vibrational spectra, but its direct applications are not widely documented in the provided scientific literature. Research mainly focuses on its molecular behavior rather than specific applications .
Conformational Analysis and Spectroscopic Studies
- Conformational Structure: Studies have explored the various conformers of this compound using vibrational and NMR spectra to understand their stability and presence under different conditions . At room temperature, two conformers, TT (nSnnSn) and GG (nGcSn), are dominant in this compound, while meso-2,4-dichloropentane primarily exists in the TG’ conformation .
- Vibrational Spectra: Detailed vibrational analyses have been conducted to understand the presence of different conformers. For example, an infrared band at 682 cm-1 indicates the presence of nSncSn (TG) or n.!?.n~nSu~ (G’G’) conformations .
Limitations in Application-Specific Information
Related Chemical Compounds: Implications and Potential Applications
- Nitrogen-containing heterocycles: Research on related compounds, such as nitrogen-containing heterocycles, reveals their use in therapeutic applications and as building blocks for new drug candidates . These compounds exhibit a range of pharmacological activities, including anticancer, anti-HIV, antimalarial, anti-tubercular, anti-microbial, and antidiabetic activities .
- β-lactams: Another related compound, β-lactam, is used in the design of antibiotics and as a building block in organic synthesis, demonstrating its importance in medicinal chemistry .
Environmental and Health Considerations of related compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D): An epidemiology review of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) shows that it is used to control broadleaf weeds . Studies suggest that 2,4-D exposure in the general population is at or near the level of detection . Occupational exposure is positively correlated with behaviors related to the mixing, loading, and applying process .
*Chronic toxicity of 2,4-D has been tested in laboratory animals with no carcinogenic effect being observed .
Summary Table: Conformational Structures of this compound
| Isomer | Conformation | Structure |
|---|---|---|
| dl-Form | TT | nSnnSn |
| GG | nGcSn | |
| Meso | TG’ | sHH’ |
Mechanism of Action
The mechanism of action of 2,4-Dichloropentane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Comparison with Positional Isomers of Dichloropentane
Structural and Physical Properties
The table below compares 2,4-dichloropentane with its positional isomers:
Key Observations :
- Steric Effects : Only this compound exhibits meso isomerism due to its symmetric 2,4-dichloro configuration, which creates an internal plane of symmetry . In contrast, 1,4-dichloropentane lacks such symmetry.
- Boiling Points : The meso-2,4-dichloropentane isomer has a higher boiling point (144.1°C) than its dl counterpart (139.5°C), attributed to stronger intermolecular forces in the symmetric structure .
- Density : Both 2,4- and 1,4-dichloropentane share similar densities (~1.05 g/cm³), reflecting comparable molecular packing .
This compound
- Photo-Oxidation : Undergoes degradation under UV light (2537 Å), producing gaseous products (CO₂, CO) at rates comparable to PVC (8.4 × 10⁻² hr⁻¹ for dl; 4.6 × 10⁻² hr⁻¹ for meso) .
- Synthetic Utility : Used as a model compound for studying polymer degradation mechanisms due to structural similarities to PVC .
1,5-Dichloropentane
- Cyclization Reactions : Serves as a precursor for six-membered heterocycles (e.g., piperidines, tetrahydropyrans) via Pd-catalyzed Mizoroki–Heck coupling .
- Sulfide Synthesis : Reacts with sodium sulfide to form symmetrical sulfides and tetrahydrothiopyran .
1,4-Dichloropentane
- Limited Reactivity Data: Primarily characterized by physical properties (e.g., boiling point 162°C) but lacks documented synthetic applications .
Stereochemical Considerations
- This compound : The meso form ((2R,4S)-configuration) is achiral despite having stereogenic centers, while the dl form ((2R,4R) and (2S,4S)) are enantiomers .
Biological Activity
2,4-Dichloropentane is a chlorinated hydrocarbon with the chemical formula CHCl. Its biological activity has been the subject of various studies, particularly concerning its effects on microbial life, its potential toxicity, and its applications in industrial processes. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.
This compound is characterized by two chlorine atoms attached to the second and fourth carbon atoms of a pentane chain. The presence of these halogen substituents significantly influences its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial and fungal strains. It has been used as a model compound to evaluate the efficacy of antimicrobial agents in polymer formulations, particularly in the context of polyvinyl chloride (PVC) stabilization .
- Toxicity Studies : Toxicological assessments indicate that this compound can be harmful to aquatic organisms and may pose risks to human health upon exposure. The compound's toxicity is primarily attributed to its ability to disrupt cellular membranes and interfere with metabolic processes .
- Environmental Impact : As a chlorinated compound, this compound is persistent in the environment and can accumulate in living organisms. Its degradation products may also exhibit biological activity, raising concerns about its ecological footprint .
Case Studies
- Antimicrobial Efficacy : A study investigated the use of this compound as an antimicrobial agent in PVC formulations. The results showed that incorporating this compound improved resistance against microbial growth while maintaining the material's mechanical properties .
- Toxicological Assessment : Research conducted on the effects of this compound on aquatic life revealed significant mortality rates among exposed species. The study highlighted the need for regulatory measures when using such compounds in industrial applications .
- Polymer Stability : In another case study, this compound was evaluated for its role as a thermal stabilizer in PVC. The findings indicated that it effectively reduced thermal degradation, enhancing the longevity of PVC products under heat stress conditions .
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Q & A
Q. What are the established synthetic routes for 2,4-dichloropentane, and how can experimental reproducibility be ensured?
The primary synthesis involves chlorinating 2,4-dihydroxypentane, which is derived from hydrogenating acetylacetone using a Raney nickel catalyst . To ensure reproducibility:
- Report reaction conditions (e.g., temperature, solvent, catalyst loading) and purification steps (e.g., distillation parameters).
- Characterize products using refractive index (e.g., nD<sup>20</sup> = 1.4360) and elemental analysis (%C, %H, %Cl) to validate purity .
- Include detailed experimental protocols in supplementary materials to adhere to journal guidelines .
Q. What analytical methods are recommended for characterizing this compound in mixtures or reaction systems?
Key techniques include:
- Gas chromatography (GC) with flame ionization detection for quantification .
- Infrared (IR) spectroscopy to monitor functional groups (e.g., C-Cl stretching at ~625 cm<sup>-1</sup>) and decomposition kinetics .
- Densimetry for measuring physical properties like boiling points and densities in solvent systems .
Q. How should researchers address discrepancies in reported physical properties (e.g., refractive index) of this compound?
- Compare experimental data (e.g., observed nD<sup>20</sup> = 1.4345–1.4355) with literature values .
- Validate purity via elemental analysis (e.g., %Cl: calculated 50.3% vs. observed 49.9%) and cross-check with independent methods like nuclear magnetic resonance (NMR) .
Advanced Research Questions
Q. What stereochemical considerations arise in synthesizing this compound, and how can enantiomeric relationships be resolved?
- The compound exhibits stereoisomerism (e.g., (2R,3R) vs. (2S,3S)), with enantiomers showing equal but opposite specific rotations .
- Use polarimetry to measure optical activity and chiral chromatography to separate enantiomers.
- Note that (2R,3S) and (2S,3R) configurations may form a meso compound due to internal symmetry, rendering them achiral .
Q. How can pyrolysis mechanisms of this compound be studied to understand its thermal stability?
- Conduct controlled pyrolysis under inert conditions (e.g., nitrogen atmosphere) and monitor decomposition via IR spectroscopy (e.g., loss of C-Cl absorption at 625 cm<sup>-1</sup>) .
- Calculate rate constants using time-resolved spectral data and compare with analogs (e.g., 2-chloropropane) to infer bond dissociation energies .
Q. What strategies optimize solvent selection for this compound in reaction systems with conflicting solubility data?
- Perform systematic solubility tests in co-solvents (e.g., ethanol/water mixtures) using UV-Vis spectroscopy or gravimetric analysis .
- Apply Hansen solubility parameters to predict solvent compatibility and minimize experimental iterations .
Q. How can toxicity assessments of this compound be designed to align with regulatory standards?
- Use in vitro models (e.g., human hepatocyte assays) to study metabolic pathways and identify toxic metabolites .
- Cross-reference data with EPA ToxCast or ATSDR guidelines for dose-response modeling (e.g., IC50 values) .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are suitable for resolving contradictions in reaction yield data for this compound synthesis?
- Apply multivariate analysis (e.g., ANOVA) to isolate variables (e.g., temperature, catalyst type) affecting yields.
- Use error propagation models to quantify uncertainty in purity measurements (e.g., elemental analysis vs. NMR) .
Q. How can researchers differentiate between competing reaction pathways (e.g., radical vs. ionic mechanisms) in chlorination studies?
- Use isotopic labeling (e.g., <sup>36</sup>Cl) to track chlorine incorporation .
- Analyze kinetic isotope effects (KIE) via GC-MS to infer mechanistic pathways .
Methodological Best Practices
Q. What reporting standards should be followed when publishing spectral data for this compound?
Q. How can computational methods (e.g., DFT) complement experimental studies on this compound’s reactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
